molecular formula C14H13ClN2O3S B4436706 N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide

N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4436706
M. Wt: 324.8 g/mol
InChI Key: ZDLTZBVYNPXEHI-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide” is a compound that contains a benzamide moiety, a methylsulfonyl group, and a chlorophenyl group . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in pharmaceutical drugs and have a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (from the benzamide), an amide group, a methylsulfonyl group, and a chlorophenyl group . The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The presence of the chlorophenyl and methylsulfonyl groups may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . These could include its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Anticancer Activity

N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide: derivatives have shown promising results in the field of anticancer research. These compounds exhibit potential anticancer effects by modulating estrogen receptors (ER), which play a significant role in the growth of certain types of cancer cells . The molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies of these derivatives provide insights into their therapeutic potential and safety profiles.

Estrogen Receptor Modulation

The ability to modulate estrogen receptors is crucial in the treatment of diseases like breast cancer. The methylsulfonyl group in N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide derivatives contributes to their affinity towards ER alpha (ERα), suggesting their use as selective estrogen receptor modulators (SERMs) . This property can be harnessed to develop targeted therapies for hormone-dependent cancers.

Synthesis of N-aryl Phenoxazines

A novel copper(I)-catalyzed tandem reaction involving N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide has been developed for the efficient synthesis of structurally novel N-aryl phenoxazines . These compounds have various applications, including serving as fluorescent materials, redox agents, and potential therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, the structural modification of N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide can lead to the discovery of new therapeutic candidates. The sulfonyl side chain modifications, in particular, have been shown to influence the binding levels to ERα, demonstrating the compound’s versatility in drug design .

Molecular Docking Studies

Molecular docking studies of N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide derivatives help in understanding their interaction with biological targets. These studies are essential for predicting the orientation and binding affinity of these compounds to their target receptors, which is a critical step in rational drug design .

Safety and Hazards

The safety and hazards of this compound would depend on its biological activity . As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could focus on elucidating the biological activity of this compound, optimizing its synthesis, and investigating its potential applications .

properties

IUPAC Name

N-(2-chlorophenyl)-3-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-21(19,20)17-11-6-4-5-10(9-11)14(18)16-13-8-3-2-7-12(13)15/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLTZBVYNPXEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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